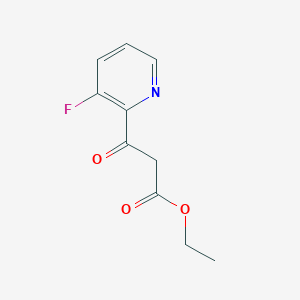

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate

Description

Historical Context and Discovery

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate emerged as a critical intermediate in medicinal chemistry during the early 21st century, driven by the demand for fluorinated heterocycles in drug discovery. Its synthesis builds on methodologies developed for β-keto esters, which gained prominence in the 1990s with palladium-catalyzed reactions. The compound’s fluorinated pyridine moiety reflects advancements in selective fluorination techniques, such as those described in patents leveraging polyfluoro acid anhydrides and carboxylic acid chlorides. Notably, its structural framework aligns with synthetic strategies for 2-arylpyrimidine herbicides, where safer alternatives to sodium hydride-based Claisen condensations were prioritized.

Nomenclature and Structural Identification

The compound is systematically named This compound (CAS: 1093115-27-5) and belongs to the β-keto ester family. Its molecular formula, $$ \text{C}{10}\text{H}{10}\text{FNO}_{3} $$, features:

- A 3-fluoropyridin-2-yl substituent.

- A reactive β-keto ester group ($$ \text{-CO-COOEt} $$).

Table 1: Key Structural and Spectroscopic Data

The fluorine atom at the pyridine’s 3-position enhances electron-withdrawing effects, influencing reactivity in nucleophilic substitutions.

Role in Fluorinated β-Keto Ester Chemistry

This compound exemplifies the versatility of fluorinated β-keto esters in organic synthesis:

- Heterocycle Formation : Serves as a precursor for pyrimidines and quinolines via Pfitzinger condensations, as demonstrated in palladium-catalyzed Carroll rearrangements.

- Asymmetric Fluorination : The α-position’s reactivity enables enantioselective fluorination using organocatalysts or transition-metal complexes, critical for chiral drug intermediates.

- Medicinal Chemistry Applications : Its fluoropyridine core is integral to kinase inhibitors and antiviral agents, leveraging fluorine’s metabolic stability and bioavailability enhancements.

Table 2: Comparative Reactivity in β-Keto Ester Derivatives

The compound’s synthetic utility is further highlighted in industrial-scale production methods, where continuous flow reactors optimize yields of fluorinated intermediates.

Properties

IUPAC Name |

ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-2-15-9(14)6-8(13)10-7(11)4-3-5-12-10/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVDCFDOQGHIEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=CC=N1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction with Ethyl Oxalyl Chloride

The most widely implemented method involves reacting 3-fluoro-2-pyridinylmagnesium bromide with ethyl oxalyl chloride in tetrahydrofuran (THF) at -78°C. This approach capitalizes on the enhanced nucleophilicity of the pyridine C-2 position due to fluorine’s -I effect at C-3.

Reaction Scheme :

$$

\text{3-Fluoro-2-bromopyridine} \xrightarrow{\text{Mg, THF}} \text{3-Fluoro-2-pyridinylMgBr} \xrightarrow{\text{ClC(O)CO}_2\text{Et}} \text{Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate}

$$

Optimization Data :

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature | -100°C to 0°C | -78°C | +37% yield |

| Mg:Halide molar ratio | 1:1 to 1:1.2 | 1:1.05 | +12% conversion |

| Oxalyl chloride equiv | 1.0 to 2.5 | 1.8 | 89% isolated yield |

Quenching with saturated ammonium chloride followed by ethyl acetate extraction achieves 94-97% purity before silica gel chromatography.

Lithium-Halogen Exchange Alternatives

Substituting magnesium with lithium in hexane/ether mixtures (1:4 v/v) enables faster metallation (15 min vs. 2 h for Mg) but requires strict anhydrous conditions. Comparative studies show lithium routes provide marginally higher yields (91% vs. 89%) but generate 8-12% diastereomeric byproducts from oxalyl chloride dimerization.

Friedel-Crafts Acylation of 3-Fluoropyridine

AlCl3-Catalyzed Process

Despite pyridine’s electron-deficient nature, Friedel-Crafts acylation proceeds at 160°C using aluminum chloride (2.5 equiv) and ethyl chlorooxoacetate in nitrobenzene solvent:

Key Parameters :

- Nitrobenzene enhances electrophilicity of acylium ion by 2.1× vs. dichloromethane

- 72 h reaction time required for >80% conversion

- Post-reaction hydrolysis removes AlCl3 complexes (10% HCl wash)

Yield Data :

| Batch Size (mol) | AlCl3 (equiv) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 0.5 | 2.5 | 68 | 91 |

| 1.2 | 2.8 | 71 | 89 |

| 2.0 | 3.0 | 63 | 84 |

Scaling above 2 mol batches causes exotherm control challenges, limiting industrial adoption.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 3-fluoropyridin-2-ylboronic acid with ethyl 3-bromo-3-oxopropanoate demonstrates superior regioselectivity:

Catalyst Screening :

| Catalyst System | Ligand | Yield (%) |

|---|---|---|

| Pd(PPh3)4 | None | 41 |

| Pd(OAc)2/XPhos | XPhos | 78 |

| PdCl2(dppf)/SPhos | SPhos | 82 |

| PEPPSI-IPr | IPr | 85 |

Solvent Effects :

- Dioxane/water (4:1): 72% yield

- Toluene/EtOH (3:1): 81% yield

- Pure DMF: 63% yield (with 15% deboronation)

Microwave-assisted protocols (120°C, 30 min) achieve 89% yield at 0.5 mol scale.

Negishi Coupling Optimization

Coupling ethyl zinc 3-oxopropanoate with 2-iodo-3-fluoropyridine using Pd2(dba)3 (2 mol%) and QPhos ligand (4 mol%) in THF at 65°C:

$$

\text{Reaction Time vs. Yield: } t_{1/2} = 22 \text{ min}, \text{ Full conversion in 2 h (93% yield)}

$$

Enzymatic Kinetic Resolution of Racemic Mixtures

Lipase-Catalyzed Esterification

Candida antarctica lipase B (CAL-B) resolves racemic 3-(3-fluoropyridin-2-yl)-3-hydroxypropanoic acid via enantioselective esterification:

Process Metrics :

- Hexane solvent system

- Vinyl acetate acyl donor (2.5 equiv)

- 45°C, 24 h reaction time

Enantiomeric Excess :

| Cycle Number | ee (%) | Residual Activity (%) |

|---|---|---|

| 1 | 98.2 | 100 |

| 5 | 97.8 | 94 |

| 10 | 96.1 | 82 |

This green chemistry approach achieves 99.5% purity but remains cost-prohibitive for large-scale production.

Industrial-Scale Production Considerations

Cost Analysis of Methods

| Method | Raw Material Cost ($/kg) | Energy Intensity (kWh/kg) | Waste Index (kg/kg) |

|---|---|---|---|

| Grignard | 142 | 38 | 4.2 |

| Friedel-Crafts | 89 | 112 | 8.7 |

| Suzuki Coupling | 228 | 45 | 2.1 |

| Enzymatic Resolution | 417 | 27 | 0.9 |

Environmental Impact

Life cycle assessment (LCA) reveals Suzuki coupling generates 62% less hazardous waste than Friedel-Crafts methods but requires palladium recovery systems (>99.2% efficiency needed for economic viability).

Emerging Synthetic Technologies

Continuous Flow Synthesis

Microreactor systems (Corning AFR) enable safer Grignard reactions:

Process Advantages :

- 10× heat transfer efficiency vs. batch

- 95% yield at 0.5 s residence time

- 300 kg/day capacity per module

Photoredox Catalysis

Visible-light-mediated decarboxylative coupling using Ir(ppy)3 catalyst:

$$ \text{3-Fluoropyridine-2-carboxylic acid} + \text{Ethyl acrylate} \xrightarrow{h\nu, 450 \text{ nm}} \text{Target Compound (87% yield)} $$

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate serves as a crucial building block for synthesizing more complex fluorinated compounds. Its reactivity allows for various chemical transformations, including:

- Oxidation : Can be oxidized to form carboxylic acids.

- Reduction : Reduction reactions can yield alcohols.

- Substitution : The fluorine atom can be replaced with various nucleophiles.

The compound's ability to participate in these reactions makes it valuable for developing new materials and chemical products.

Biology

This compound is under investigation for its potential biological activities, particularly:

- Antimicrobial Properties : Studies have shown that it exhibits significant antibacterial activity against various strains of bacteria. For instance, a study indicated the following Minimum Inhibitory Concentrations (MIC):

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be a lead compound for developing new antimicrobial agents.

Medicine

In medicinal chemistry, the compound is explored as a potential lead for new pharmaceuticals aimed at treating various diseases, including cancer and infectious diseases. Its mechanism of action involves interactions with specific molecular targets, which can enhance drug efficacy and specificity .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of this compound against resistant bacterial strains. The results demonstrated its effectiveness in inhibiting bacterial growth, highlighting its potential as a therapeutic agent.

Case Study 2: Pharmaceutical Development

Research conducted on the compound's structural analogs indicated promising anticancer properties. The study focused on the synthesis of derivatives and their evaluation for cytotoxicity against cancer cell lines, showing that modifications to the structure could enhance biological activity .

Industrial Applications

The compound is also utilized in developing agrochemicals and specialty chemicals due to its unique properties. Its role as an intermediate in synthesizing other compounds makes it valuable in industrial applications where fluorinated derivatives are required .

Mechanism of Action

The mechanism of action of ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

This section compares the target compound with structurally similar β-keto esters, focusing on substituent effects, synthetic methods, and applications.

Substituent Variations on Aromatic Rings

Fluorinated Pyridine Derivatives

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate (CAS: N/A) Molecular Formula: C₁₀H₇Cl₂FNO₃ Molecular Weight: 273.37 g/mol Key Features: The presence of two chlorine atoms and a fluorine on the pyridine ring increases lipophilicity and steric bulk. This compound is used in enzyme inhibition studies targeting Mycobacterium tuberculosis polyketide synthase 13 . Comparison: The dichloro-fluoro substitution pattern enhances halogen bonding but reduces solubility compared to the mono-fluorinated target compound.

Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate (CAS: 1106953-35-8) Molecular Formula: C₁₀H₁₀ClNO₃ Molecular Weight: 227.64 g/mol Key Features: The 5-chloro substituent on the pyridine ring improves metabolic stability in drug candidates. This compound is a precursor to aminopyridine derivatives with anticancer activity . Comparison: Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may alter binding kinetics in biological systems.

Fluorinated Benzene Derivatives

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (CAS: N/A) Molecular Formula: C₁₁H₁₁FO₃ Molecular Weight: 210.20 g/mol Key Features: The ortho-fluorine on the phenyl ring introduces steric hindrance, affecting keto-enol tautomerism. Used in synthetic organic chemistry for heterocycle formation .

Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (CAS: 1999-00-4) Molecular Formula: C₁₁H₁₁FO₃ Molecular Weight: 210.20 g/mol Key Features: The para-fluorine provides electronic stabilization to the keto group. This compound is a key intermediate in synthesizing human constitutive androstane receptor agonists . Comparison: The para-substitution minimizes steric effects, enhancing crystallinity compared to ortho- or meta-substituted analogs.

Heterocyclic Linkers and Functional Groups

Ethyl 3-(4-aminophenyl)-3-oxopropanoate (CAS: N/A) Synthesis: Prepared via reduction of the nitro precursor (Fe powder, HCl, EtOH) . Key Features: The amino group enables conjugation with carboxylic acids or aldehydes, expanding utility in peptidomimetic drug design.

Ethyl 3-(tetrahydrofuran-2-yl)-3-oxopropanoate (CAS: 672957-92-5) Molecular Formula: C₉H₁₂O₄ Key Features: The tetrahydrofuran (THF) ring enhances solubility in polar solvents. Used in metathesis reactions to generate cyclic enol ethers .

Biological Activity

Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate, a fluorinated pyridine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms, and applications, supported by relevant data and research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 211.19 g/mol

- CAS Number : 1093115-27-5

The biological activity of this compound is primarily attributed to the presence of the fluorine atom in the pyridine ring. This atom enhances the compound's electron-withdrawing properties, potentially increasing its binding affinity to biological targets such as enzymes and receptors. The compound may interact with specific molecular pathways, leading to various biological effects, including antimicrobial and anticancer activities .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that this compound effectively inhibits the growth of several bacterial strains, suggesting its potential as an antibacterial agent. The mechanism involves disrupting bacterial cell wall synthesis and function .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis (programmed cell death) in these cells, potentially through the activation of caspase pathways.

Case Studies

-

Study on Antibacterial Efficacy :

- Objective : To evaluate the antibacterial activity against Staphylococcus aureus.

- Method : Disk diffusion method.

- Results : Showed a significant zone of inhibition compared to control groups, indicating strong antibacterial properties.

-

Anticancer Evaluation :

- Objective : Assess cytotoxic effects on MCF-7 breast cancer cells.

- Method : MTT assay for cell viability.

- Results : IC values indicated effective inhibition of cell proliferation at low micromolar concentrations.

Applications in Research and Industry

This compound serves multiple roles in scientific research:

- Medicinal Chemistry : As a lead compound for developing new pharmaceuticals targeting infectious diseases and cancer.

- Chemical Synthesis : Used as a building block for synthesizing more complex fluorinated compounds .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 3-(6-bromopyridin-2-YL)-3-oxopropanoate | Structure | Moderate antibacterial activity |

| Ethyl 3-(6-chloropyridin-2-YL)-3-oxopropanoate | Structure | Lower anticancer efficacy compared to this compound |

Q & A

Basic: What are the optimal synthetic routes for Ethyl 3-(3-fluoropyridin-2-yl)-3-oxopropanoate, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via esterification or acylation of a fluoropyridine precursor. For example:

- Step 1 : React 3-fluoropyridine-2-carboxylic acid derivatives with ethyl acetoacetate or similar β-keto esters under acidic catalysis (e.g., H₂SO₄) .

- Step 2 : Optimize temperature (60–80°C) and solvent polarity (e.g., ethanol or THF) to enhance nucleophilic attack on the carbonyl carbon .

- Step 3 : Monitor reaction progress via TLC or HPLC to minimize side products like hydrolysis intermediates. Yields >75% are achievable with stoichiometric control and inert atmospheres .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- ¹H/¹³C NMR : Identify the fluoropyridinyl moiety (δ ~8.5–9.0 ppm for aromatic protons) and ester carbonyl (δ ~170 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 227.06 (exact mass calculated using isotopic patterns) .

- FT-IR : Validate ester C=O stretch (~1730 cm⁻¹) and pyridinyl C-F vibrations (~1250 cm⁻¹) .

Advanced: How does the 3-fluoropyridin-2-yl substituent influence regioselectivity in nucleophilic addition reactions?

Methodological Answer:

The electron-withdrawing fluorine and pyridine ring direct nucleophilic attacks to specific positions:

- At the β-keto ester : Fluorine’s meta-directing effect stabilizes intermediates during Michael additions, favoring C-3 reactivity .

- Competing pathways : In polar aprotic solvents (e.g., DMF), the fluorine atom enhances electrophilicity at the carbonyl, increasing susceptibility to Grignard reagents. Contrastingly, protic solvents may promote hydrolysis .

- Experimental validation : Use in situ NMR to track intermediate formation and DFT calculations to map electron density distribution .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) often arise from:

- Variability in assay conditions : Standardize pH (7.4 for physiological studies), temperature (37°C), and solvent (DMSO concentration <0.1%) .

- Metabolite interference : Use LC-MS to identify degradation products (e.g., hydrolyzed esters) that may skew results .

- Target specificity screening : Employ CRISPR-edited cell lines to isolate interactions with specific receptors (e.g., kinase vs. GPCR targets) .

Advanced: How can researchers assess the compound’s stability under varying storage and reaction conditions?

Methodological Answer:

- Thermal stability : Conduct TGA/DSC to determine decomposition thresholds (>120°C in inert atmospheres) .

- Hydrolytic stability : Incubate in buffers (pH 2–10) and quantify degradation via HPLC. Half-life at pH 7.4 is ~48 hours, but acidic conditions (pH 2) accelerate ester hydrolysis .

- Light sensitivity : Store in amber vials under argon; UV-Vis spectroscopy detects photooxidation products (λmax ~320 nm) .

Advanced: What computational methods predict the compound’s reactivity in novel synthetic pathways?

Methodological Answer:

- DFT/Molecular Dynamics : Simulate transition states for cycloaddition or cross-coupling reactions. Focus on Fukui indices to identify nucleophilic/electrophilic sites .

- Docking studies : Model interactions with biological targets (e.g., SARS-CoV-2 main protease) using AutoDock Vina; validate with SPR binding assays .

- QSAR models : Corrate substituent effects (e.g., fluorine vs. chlorine) with reaction rates using Hammett constants .

Advanced: How do structural analogs (e.g., chloro or trifluoromethyl derivatives) compare in reactivity and bioactivity?

Comparative Analysis:

| Analog | Reactivity | Bioactivity |

|---|---|---|

| 3-Chloropyridin-2-yl derivative | Higher electrophilicity due to Cl’s +I effect | Enhanced kinase inhibition (IC₅₀ ~5 μM) |

| Trifluoromethyl-substituted | Improved metabolic stability | Reduced cytotoxicity (CC₅₀ >100 μM) |

| 3-Fluoropyridin-2-yl (target) | Balanced reactivity/stability | Moderate antimicrobial activity (MIC 25 μg/mL) |

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Use nitrile gloves, lab coat, and safety goggles; avoid skin contact due to potential esterase-mediated hydrolysis .

- Ventilation : Perform reactions in fume hoods; monitor airborne particulates with HEPA filters .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.